molecular formula C19H29NO3 B13939154 Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate CAS No. 55044-20-7

Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate

Cat. No.: B13939154
CAS No.: 55044-20-7
M. Wt: 319.4 g/mol
InChI Key: UEDYNURRYWAWOG-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is an organic compound that belongs to the class of benzoates These compounds are typically used in various chemical and industrial applications due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzoate Core: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Amide Group: The amide group can be introduced by reacting the benzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.

    Addition of the Alkyl Substituents: The final step involves the alkylation of the benzoate core with 3-methylbutyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2-dimethylpropanoylamino)-5-(3-methylbutyl)benzoate
  • Methyl 3-(2,2-dimethylbutanoylamino)-5-(2-methylbutyl)benzoate
  • Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-ethylbutyl)benzoate

Uniqueness

Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylbutanoylamino group and the 3-methylbutyl group distinguishes it from other similar compounds and contributes to its distinct properties.

Properties

CAS No.

55044-20-7

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate

InChI

InChI=1S/C19H29NO3/c1-7-19(4,5)18(22)20-16-11-14(9-8-13(2)3)10-15(12-16)17(21)23-6/h10-13H,7-9H2,1-6H3,(H,20,22)

InChI Key

UEDYNURRYWAWOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(C)C

Origin of Product

United States

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